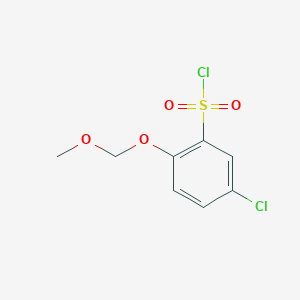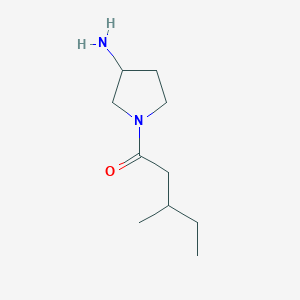
5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
Descripción general
Descripción
“5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride” is an organic compound. It has the empirical formula C7H6Cl2O3S and a molecular weight of 241.09 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: COC1=C (C=C (Cl)C=C1)S (Cl) (=O)=O . This indicates that the molecule contains a benzene ring with chlorine, methoxy, and sulfonyl chloride substituents.Physical And Chemical Properties Analysis
“this compound” appears as white crystals or powder . It has a melting point range of 99.0-105.0°C . The compound has a density of 1.487±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Sulfonamides
A study conducted by Fatima et al. (2013) focused on synthesizing a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives. These compounds were synthesized through the reaction of benzene sulfonyl chloride with different electrophiles, showing significant antioxidant activities and acting as inhibitors against acetylcholinesterase enzyme, which could have implications in treating diseases like Alzheimer's. This research highlights the potential of derivatives of 5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride in developing therapeutic agents (Fatima et al., 2013).
Facile Synthesis of Sulfonyl Chlorides
Kim, Ko, and Kim (1992) reported a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides by the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides. This method provides an efficient route to produce functionalized sulfonyl chlorides, which are valuable intermediates in organic synthesis. The approach is noted for its excellent yields, demonstrating the versatility of this compound in chemical synthesis (Kim, Ko, & Kim, 1992).
Acid-catalyzed Hydrolysis Without Racemization
Okuyama, Toyoda, and Fueno (1990) explored the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, leading to the formation of S-phenyl benzenethiosulfinate without racemization. This process is significant for the synthesis of sulfonyl derivatives, showing that the sulfur-chlorine bond can be manipulated under controlled conditions without affecting the stereochemistry of the molecule. The findings are crucial for the development of stereochemically pure compounds in pharmaceutical synthesis (Okuyama, Toyoda, & Fueno, 1990).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-2-(methoxymethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-5-14-7-3-2-6(9)4-8(7)15(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSJFLDNZNNXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)

![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)

![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)
